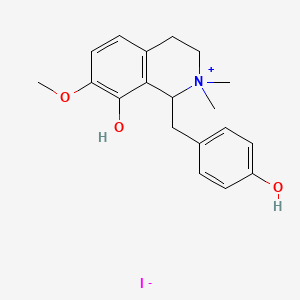

(+/-)-Oblongine Iodide

Description

Contextualization within Natural Product Chemistry and Synthetic Alkaloids

(+/-)-Oblongine Iodide is a synthetic derivative of the natural product oblongine (B106143). scispace.com Oblongine itself is classified as a benzylisoquinoline alkaloid. researchgate.net This class of compounds is characterized by a core structure of a tetrahydroisoquinoline ring with a benzyl (B1604629) group attached at the C1 position. Benzylisoquinoline alkaloids are a diverse group of specialized plant metabolites, with approximately 2,500 known structures. researchgate.net Many of these compounds, such as morphine and codeine, possess potent pharmacological properties. researchgate.net

The study of oblongine and its derivatives falls squarely within the field of natural product chemistry, which focuses on the isolation, structure elucidation, and synthesis of chemical substances produced by living organisms. The parent compound, oblongine, was first isolated from the water-soluble alkaloid fraction of the roots of the West African medicinal plant Tiliacora dinklagei. researchgate.net

The designation "(+/-)-Oblongine Iodide" indicates that it is a racemic mixture of the iodide salt of oblongine. A racemic mixture contains equal amounts of two enantiomers—molecules that are non-superimposable mirror images of each other. plantsjournal.comnih.gov The synthesis of such racemic compounds is a common practice in organic chemistry. researchgate.netnih.govcdnsciencepub.comresearchgate.net The iodide salt is formed by the quaternization of the nitrogen atom in the oblongine structure with methyl iodide. scispace.comorgsyn.org This modification is often done to increase the crystallinity or alter the solubility of the alkaloid for easier handling and characterization.

Historical Perspectives on Oblongine Research and Derivatives

The history of oblongine research is rooted in the broader exploration of the chemical constituents of medicinal plants. The initial investigations into the alkaloids of Tiliacora dinklagei began in the mid-20th century, with a focus on identifying the bioactive compounds responsible for the plant's traditional medicinal uses. researchgate.netscispace.comnih.gov

The pivotal work on oblongine was published in the late 1970s by D. Dwuma-Badu, J.S.K. Ayim, and their collaborators. researchgate.net Their research documented the isolation of the novel benzylisoquinoline alkaloid, which they named oblongine. researchgate.net A significant part of their work was not only the isolation and structural determination using spectral methods but also the total synthesis of oblongine to confirm its structure. researchgate.net

During the course of this synthetic work, several related benzylisoquinoline alkaloids and their derivatives were prepared, some of which had not been previously reported in the scientific literature. researchgate.net This included the preparation of the methiodide derivative of oblongine, which is (+/-)-Oblongine Iodide. scispace.com The synthesis provided a definitive structural proof and also made available these compounds for further study. The research on alkaloids from Tiliacora dinklagei and related species has contributed to the understanding of the chemical diversity of this plant genus. researchgate.netscispace.comnih.gov

Enantiomeric Considerations and Stereochemical Significance

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical aspect of the study of natural products and their derivatives. culturalheritage.org The term "(+/-)" in (+/-)-Oblongine Iodide signifies that the compound is a racemate, a 1:1 mixture of the (+) and (-) enantiomers. This is a direct consequence of the synthetic route used to prepare it, which, in the absence of a chiral catalyst or resolving agent, produces both enantiomers in equal amounts. nih.gov

Most naturally occurring benzylisoquinoline alkaloids are found in an optically pure form, meaning that the plant produces only one of the two possible enantiomers. rsc.org For instance, the majority of these alkaloids isolated from nature possess the (S)-configuration at the chiral carbon center (C1). nih.gov However, (R)-configured benzylisoquinoline alkaloids are also found in certain plant species. nih.gov

The synthesis of a racemic mixture like (+/-)-Oblongine Iodide is significant because it provides both enantiomers for study. The separation of these enantiomers, a process known as resolution, can be carried out to investigate the biological activity of each individual enantiomer. scribd.com It is a well-established principle in pharmacology that different enantiomers of a chiral drug can have vastly different biological activities and metabolic fates. evitachem.com Therefore, the preparation of racemic alkaloids is often a stepping stone towards understanding the specific roles of their individual stereoisomers.

Compound Data Tables

Table 1: Compound Identification

| Compound Name | Chemical Class | Natural or Synthetic |

| Oblongine | Benzylisoquinoline Alkaloid | Natural |

| (+/-)-Oblongine Iodide | Quaternary Ammonium (B1175870) Salt of a Benzylisoquinoline Alkaloid | Synthetic |

| Tiliacorinine | Bisbenzylisoquinoline Alkaloid | Natural |

| Funiferine | Bisbenzylisoquinoline Alkaloid | Natural |

| Nortiliacorinine A | Bisbenzylisoquinoline Alkaloid | Natural |

| Tiliageine | Bisbenzylisoquinoline Alkaloid | Natural |

| Morphine | Benzylisoquinoline Alkaloid | Natural |

| Codeine | Benzylisoquinoline Alkaloid | Natural |

| Methyl Iodide | Alkyl Halide | Synthetic |

Table 2: Spectroscopic Data for Oblongine and Related Compounds

| Compound | Spectroscopic Method | Key Observations/Data | Reference |

| Oblongine | Mass Spectrometry (MS) | Fragment ions at m/z 313 (M+-1), 192 (100%), 177, 142, 128, 127, and 58. | scispace.com |

| Oblongine | Proton NMR (PMR) | Signals for methoxy (B1213986) groups and aromatic protons are characteristic of a benzylisoquinoline structure. (See original literature for detailed shifts). | scispace.com |

| (+/-)-Oblongine Iodide | General | Prepared by methylation of juziphine with methyl iodide and shown to be identical to an authentic sample of oblongine iodide. | scispace.com |

| Benzylisoquinoline Alkaloids | General | Complex stereochemistry often requires a combination of NMR and CD spectroscopy for assignment. | nih.gov |

| Iodide-containing compounds | Iodine-127 NMR | Can be used to characterize the state of iodine in a molecule, though signals can be very broad. | researchgate.net |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C19H24INO3 |

|---|---|

Molecular Weight |

441.3 g/mol |

IUPAC Name |

1-[(4-hydroxyphenyl)methyl]-7-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-8-ol;iodide |

InChI |

InChI=1S/C19H23NO3.HI/c1-20(2)11-10-14-6-9-17(23-3)19(22)18(14)16(20)12-13-4-7-15(21)8-5-13;/h4-9,16H,10-12H2,1-3H3,(H-,21,22);1H |

InChI Key |

GZTTVWHIJPNLJI-UHFFFAOYSA-N |

Canonical SMILES |

C[N+]1(CCC2=C(C1CC3=CC=C(C=C3)O)C(=C(C=C2)OC)O)C.[I-] |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for +/ Oblongine Iodide

Total Synthesis Approaches to the Oblongine (B106143) Skeleton

The assembly of the complex oblongine skeleton is a significant challenge that chemists have approached using various strategies. These methods focus on constructing the characteristic 1-benzylisoquinoline (B1618099) core that defines this large family of alkaloids. oup.comoup.com

Classical Syntheses of Benzylisoquinoline Alkaloids

The foundational methods for synthesizing the benzylisoquinoline alkaloid framework were developed early in the history of organic chemistry and are often inspired by proposed biosynthetic pathways. rsc.org These classical syntheses remain fundamental in the field.

Bischler-Napieralski Reaction : This is a robust method for constructing the isoquinoline (B145761) core. It involves the acid-catalyzed cyclization of a β-phenylethylamide, typically using a dehydrating agent like phosphorus oxychloride or polyphosphoric acid. The resulting 3,4-dihydroisoquinoline (B110456) is then dehydrogenated to form the aromatic isoquinoline ring. A subsequent step is required to attach the benzyl (B1604629) group at the C-1 position. rsc.org

Pictet-Spengler Reaction : This reaction builds the tetrahydroisoquinoline ring system in a single step. It involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. rsc.org To construct the 1-benzyltetrahydroisoquinoline skeleton, the required aldehyde is a phenylacetaldehyde (B1677652) derivative. The resulting tetrahydroisoquinoline can then be oxidized to the corresponding isoquinoline. This reaction is a cornerstone of alkaloid synthesis due to its biomimetic nature, mimicking the enzymatic condensation catalyzed by norcoclaurine synthase (NCS). rsc.org

Pomeranz-Fritsch Synthesis : Another classical route, this method involves the acid-catalyzed cyclization of a benzylaminoacetal. While effective for certain isoquinolines, its application to more complex benzylisoquinoline targets can be limited in scope. rsc.org

Reissert Synthesis : This approach allows for the introduction of a substituent at the C-1 position of the isoquinoline ring. It involves the reaction of isoquinoline with an acyl chloride and a cyanide source to form a Reissert compound. This intermediate can then be alkylated at the C-1 position, providing a route to 1-benzylisoquinolines. However, the use of stoichiometric and toxic cyanide is a significant drawback. rsc.org

| Method | Key Reactants | Intermediate/Product | Primary Advantage | Key Limitation |

|---|---|---|---|---|

| Bischler-Napieralski | β-Phenylethylamide, Dehydrating Acid | 3,4-Dihydroisoquinoline | Good for substituted isoquinolines | Requires subsequent benzylation |

| Pictet-Spengler | β-Phenylethylamine, Phenylacetaldehyde | 1-Benzyltetrahydroisoquinoline | Biomimetic, single cyclization step | Requires subsequent oxidation for isoquinoline |

| Pomeranz-Fritsch | Benzylaminoacetal, Acid | Isoquinoline | Direct formation of isoquinoline ring | Narrow scope for complex substrates. rsc.org |

| Reissert | Isoquinoline, Acyl Chloride, Cyanide | Reissert Compound | Direct functionalization at C-1 | Use of toxic cyanide. rsc.org |

Modern Enantioselective Synthesis of Oblongine Precursors

As oblongine is a chiral molecule, modern synthetic efforts often focus on controlling the stereochemistry to produce a single enantiomer rather than a racemic mixture. Enantioselective synthesis is crucial, particularly when investigating the specific biological activities of different stereoisomers. wikipedia.org

Biocatalysis : Nature utilizes enzymes to produce chiral molecules with perfect fidelity. In the biosynthesis of benzylisoquinoline alkaloids, the enzyme (S)-norcoclaurine synthase (NCS) catalyzes the Pictet-Spengler reaction between dopamine (B1211576) and 4-hydroxyphenylacetaldehyde to generate the (S)-enantiomer of norcoclaurine exclusively. rsc.orgnih.gov Synthetic chemists have begun to harness enzymes like NCS or engineered variants in chemoenzymatic strategies to produce enantiomerically pure alkaloid precursors. acs.org

Chiral Auxiliaries : This strategy involves temporarily attaching a chiral molecule (the auxiliary) to the starting material. The auxiliary directs the stereochemical outcome of a key reaction, and is then removed. For example, chiral auxiliaries can be used to direct the stereoselective alkylation or addition reactions that form the chiral center of the oblongine precursor.

Asymmetric Catalysis : This is one of the most powerful tools in modern synthesis. A small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. libretexts.org

Organocatalysis : Small, metal-free organic molecules, such as proline and its derivatives or Cinchona alkaloids, can act as highly effective chiral catalysts. rsc.orgrsc.org These catalysts can promote key bond-forming reactions, like aldol (B89426) or Mannich reactions, that can be used to build the chiral centers found in oblongine precursors with high enantioselectivity. rsc.org

Transition-Metal Catalysis : Complexes of metals like rhodium, ruthenium, or palladium with chiral ligands are widely used for reactions such as asymmetric hydrogenation. wikipedia.org For instance, an asymmetric hydrogenation could be used to set the stereocenter of a tetrahydroisoquinoline precursor.

| Approach | Description | Example Catalyst/Reagent | Key Reaction Type |

|---|---|---|---|

| Biocatalysis | Use of enzymes to catalyze stereoselective reactions. acs.org | Norcoclaurine Synthase (NCS) | Pictet-Spengler Reaction. rsc.org |

| Chiral Auxiliaries | A covalently bonded chiral group directs a reaction's stereochemistry. | Evans oxazolidinones | Asymmetric Alkylation |

| Organocatalysis | Use of small, chiral organic molecules as catalysts. rsc.org | Proline, Cinchona Alkaloids | Aldol, Mannich, Michael Reactions. rsc.org |

| Transition-Metal Catalysis | A chiral ligand-metal complex catalyzes the reaction. wikipedia.org | BINAP-Ruthenium complex | Asymmetric Hydrogenation |

Iodide Incorporation Methods in Synthetic Pathways

The name "(+/-)-Oblongine Iodide" indicates that the final compound is an iodide salt. This is formed by the quaternization of the tertiary nitrogen atom present in the oblongine skeleton. While the most direct route is derivatization in the final step, the specified subsections cover broader methods for introducing iodine into a molecule, which could be used on synthetic intermediates.

Oxidative Iodination Reactions

Oxidative iodination introduces an iodine atom onto a molecule through an electrophilic process, typically involving an iodine source and an oxidizing agent. These methods are generally used to create carbon-iodine bonds, often on aromatic rings or other nucleophilic centers, yielding an iodinated intermediate for further reactions.

Iodocyclization : This powerful reaction involves the electrophilic attack of iodine (I₂) or iodine monochloride (ICl) on an alkyne or alkene that has a tethered nucleophile. nih.gov This triggers a cyclization to form a heterocyclic ring with an iodine atom attached. This strategy could be employed to build a part of the oblongine framework while simultaneously installing an iodine atom for subsequent transformations. nih.gov

Hypervalent Iodine Reagents : Reagents such as phenyliodine(III) diacetate (PIDA) or phenyliodine(III) bis(trifluoroacetate) (PIFA) are powerful oxidants used in a variety of transformations, including oxidative phenolic coupling reactions that are key to the synthesis of many alkaloids. acs.orgfrontiersin.org While their primary role is often to facilitate C-C or C-O bond formation, related hypervalent iodine chemistry can be used for direct iodination of activated aromatic rings.

Iodine-Mediated Oxidative Coupling : In some strategies, molecular iodine is used as a mediator or catalyst for oxidative C-C bond-forming reactions, such as the intramolecular dearomative oxidative coupling (IDOC) of indoles to form complex indoline (B122111) alkaloids. nih.gov

| Reagent/Method | Typical Substrate | Function |

|---|---|---|

| I₂ or ICl | Alkynes, Alkenes with tethered nucleophiles | Electrophilic iodocyclization. nih.gov |

| I₂ / Oxidizing Agent (e.g., H₂O₂) | Activated Aromatic Rings | Electrophilic aromatic iodination |

| Hypervalent Iodine Reagents (e.g., PIFA) | Phenols, Electron-rich systems | Primarily oxidative coupling; can be adapted for iodination. acs.org |

Metal-Catalyzed Iodination Procedures

Transition metals, particularly palladium, play a significant role in modern organic synthesis, including the formation of carbon-iodine bonds.

Directed Metalation-Iodination : A common strategy involves the use of a directing group on a molecule to guide a strong base (like an organolithium reagent) to deprotonate a specific C-H bond. The resulting organometallic intermediate can then be "quenched" with an electrophilic iodine source, such as molecular iodine (I₂), to install an iodine atom with high regioselectivity. This has been used to create 1-iodoisoquinolines from their alkoxy-substituted precursors. beilstein-journals.org

Palladium-Catalyzed C-H Iodination : Modern methods allow for the direct iodination of C-H bonds using a palladium catalyst and an iodine-containing oxidant. These reactions offer a more atom-economical approach compared to classical methods, avoiding the need for pre-functionalized starting materials.

Halogen Exchange Reactions : Metal catalysts can facilitate the exchange of one halogen for another. For example, a bromo- or chloro-aromatic compound could be converted to its iodo-analogue using a source of iodide, although this is less common than using iodo-compounds in cross-coupling.

| Method | Catalyst/Reagent System | Description |

|---|---|---|

| Directed ortho-Metalation (DoM) | 1. n-BuLi or LDA 2. I₂ | A directing group guides deprotonation, followed by quenching with iodine. beilstein-journals.org |

| Palladium-Catalyzed C-H Iodination | Pd(OAc)₂ / Ligand / Iodine Source | Direct, regioselective conversion of a C-H bond to a C-I bond. |

| Site-Selective Iodination/Heck Reaction | Various | Iodination of a specific site followed by a palladium-catalyzed intramolecular cyclization. rsc.org |

Derivatization Strategies for Iodide Attachment

This is the most direct and relevant method for the synthesis of (+/-)-Oblongine Iodide from the fully formed oblongine base. The process involves the formation of a quaternary ammonium (B1175870) salt by alkylating the tertiary amine within the alkaloid's structure.

N-Alkylation with Alkyl Iodides : The Menshutkin reaction is the classical method for this transformation. The tertiary amine of the oblongine molecule acts as a nucleophile and attacks an alkyl iodide, most commonly methyl iodide (CH₃I), to form the quaternary ammonium iodide salt. cdnsciencepub.com This reaction is typically straightforward and high-yielding, often accomplished by simply mixing the alkaloid with methyl iodide in a suitable solvent like acetone (B3395972) or ether. cdnsciencepub.comchim.it This directly attaches the methyl group to the nitrogen and introduces iodide as the counter-ion, yielding the final target compound.

Derivatization for Analysis : Specialized reagents can be used to attach an iodide-containing tag to a molecule, often for analytical purposes. For example, p-N,N,N-trimethylammonioanilyl N′-hydroxysuccinimidyl carbamate (B1207046) iodide (TAHS) is a complex reagent designed to react with amines to introduce a pre-formed quaternary ammonium iodide tag, which can aid in detection by mass spectrometry. nih.govacs.org While not a typical synthetic route for bulk preparation, it demonstrates a sophisticated derivatization strategy for iodide attachment.

| Reagent | Purpose | Reaction Type |

|---|---|---|

| Methyl Iodide (CH₃I) | Formation of N-methyl quaternary ammonium iodide salts. cdnsciencepub.comchim.it | N-Alkylation (Menshutkin Reaction) |

| Ethyl Iodide (C₂H₅I) | Formation of N-ethyl quaternary ammonium iodide salts. | N-Alkylation (Menshutkin Reaction) |

| TAHS | Derivatization of amines for analytical detection (e.g., MS imaging). nih.gov | Amine acylation |

Stereocontrolled Synthesis of (+/-)-Oblongine Iodide

The synthesis of (+/-)-Oblongine Iodide has been successfully achieved and documented, providing a clear pathway to this novel benzylisoquinoline alkaloid. acs.org The process involves a multi-step synthetic sequence, culminating in the formation of the target compound.

| Step | Reactant(s) | Reagent(s) | Product |

| 1 | 3,4-Dimethoxyphenethylamine and 4-methoxyphenylacetyl chloride | N-(3,4-Dimethoxyphenethyl)-4-methoxyphenylacetamide | |

| 2 | N-(3,4-Dimethoxyphenethyl)-4-methoxyphenylacetamide | Phosphorus oxychloride, Toluene | 1-(4-Methoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline |

| 3 | 1-(4-Methoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline | Sodium borohydride, Methanol | (±)-Laudanosine |

| 4 | (±)-Laudanosine | Hydrochloric acid | (±)-N-Norlaudanosine hydrochloride |

| 5 | (±)-N-Norlaudanosine hydrochloride | Formaldehyde, Sodium borohydride | (±)-Laudanosine |

| 6 | (±)-Laudanosine | Methyl iodide | (±)-Laudanosine methiodide |

| 7 | (±)-N-Norlaudanosine hydrochloride | (±)-Oblongine | |

| 8 | (±)-Oblongine | Methyl iodide | (±)-Oblongine Iodide |

The identity of the synthesized oblongine was confirmed through spectral analysis, and the properties of the synthesized compounds were thoroughly examined. acs.orgresearch-nexus.net The synthesis of oblongine and its methiodide derivative proved to be stable. acs.org

Analog and Derivative Synthesis from Oblongine Scaffold

The oblongine scaffold, being a benzylisoquinoline structure, serves as a valuable template for the synthesis of various analogs and derivatives. The research that detailed the synthesis of oblongine also reported the preparation of several previously undocumented related compounds. acs.orgresearchgate.net

The synthesis of these derivatives often involves modifications at various positions of the isoquinoline or the benzyl moiety. For instance, functionalized isoquinoline alkaloids exhibit a range of interesting biological activities and are used as building blocks for more complex natural products. derpharmachemica.com The derivatization can include the introduction of different substituents or the alteration of existing functional groups to explore the structure-activity relationships of these alkaloids.

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone of organic structure determination, providing precise information about the chemical environment of atomic nuclei.

1H and 13C NMR Analysis of Oblongine (B106143) Iodide

One-dimensional ¹H and ¹³C NMR spectra are fundamental for identifying the number and types of hydrogen and carbon atoms in a molecule. For (+/-)-Oblongine Iodide, these spectra would reveal characteristic signals for the aromatic rings, the methoxy (B1213986) group, the N-methyl groups, and the aliphatic protons of the tetrahydroisoquinoline core. The chemical shifts (δ) are influenced by the electronic environment of each nucleus. While studies on related alkaloids provide expected ranges for these shifts, specific, experimentally determined values for (+/-)-Oblongine Iodide are not published. oregonstate.edupdx.eduoregonstate.edulibretexts.orglibretexts.orglibretexts.orglibretexts.org

Table 1: Hypothetical ¹H NMR Data for (+/-)-Oblongine Cation This table is a representation of expected data and is not based on published experimental results.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-5 | e.g., 6.8-7.2 | d | e.g., 8.0 |

| H-6 | e.g., 6.7-7.1 | d | e.g., 8.0 |

| H-1' | e.g., 7.0-7.4 | d | e.g., 8.5 |

| H-2' | e.g., 6.6-7.0 | d | e.g., 8.5 |

| H-4' | e.g., 6.6-7.0 | d | e.g., 8.5 |

| H-8 | e.g., 6.5-6.9 | s | - |

| OCH₃ | e.g., 3.8-4.0 | s | - |

| N(CH₃)₂ | e.g., 2.8-3.5 | s | - |

| H-1 | e.g., 4.0-4.5 | m | - |

| H-3 | e.g., 2.9-3.4 | m | - |

Table 2: Hypothetical ¹³C NMR Data for (+/-)-Oblongine Cation This table is a representation of expected data and is not based on published experimental results.

| Carbon | Chemical Shift (ppm) |

|---|---|

| C-1 | e.g., 65-75 |

| C-3 | e.g., 45-55 |

| C-4 | e.g., 25-35 |

| C-4a | e.g., 120-130 |

| C-5 | e.g., 110-120 |

| C-6 | e.g., 125-135 |

| C-7 | e.g., 140-150 |

| C-8 | e.g., 110-120 |

| C-8a | e.g., 120-130 |

| C-1' | e.g., 130-140 |

| C-2' | e.g., 130-140 |

| C-3' | e.g., 115-125 |

| C-4' | e.g., 155-165 |

| C-5' | e.g., 115-125 |

| C-6' | e.g., 130-140 |

| OCH₃ | e.g., 55-65 |

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, revealing adjacent protons within the same spin system, for instance, along the aliphatic backbone of the tetrahydroisoquinoline ring. asahilab.co.jp

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. columbia.edunih.gov

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart, which is vital for connecting different fragments of the molecule, such as linking the benzyl (B1604629) group to the isoquinoline (B145761) core. researchgate.netresearchgate.netqorganica.es

NOESY (Nuclear Overhauser Effect Spectroscopy) detects protons that are close in space, providing critical information about the 3D structure and stereochemistry of the molecule. ceitec.czlibretexts.orgucsb.edu

While the isolation of (R)-oblongine has been reported with the use of 2D NMR for its structural elucidation, the specific correlation data from these experiments have not been made publicly available. researchgate.nethmdb.cacore.ac.uknih.govresearchgate.net

¹²⁷I NMR Spectroscopy for Iodide Speciation

The presence of the iodide counter-ion offers the possibility of using ¹²⁷I NMR. This technique is highly sensitive to the chemical environment of the iodine nucleus. hmdb.ca However, the iodine nucleus is quadrupolar, which often results in very broad signals, making high-resolution spectra challenging to obtain unless the ion is in a highly symmetrical environment. researchgate.net For (+/-)-Oblongine Iodide, ¹²⁷I NMR could confirm the presence of the free iodide ion in solution, but no such studies have been reported for this specific compound.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry provides information about the mass and, by extension, the elemental composition of a molecule, as well as its fragmentation pattern upon ionization. researchgate.netrsc.orgbhu.ac.in

High-Resolution Mass Spectrometry (HRMS)

HRMS measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, allowing for the determination of its elemental formula. 41.89.96 For the (+/-)-Oblongine cation, HRMS would confirm the molecular formula C₁₉H₂₄NO₃⁺. Some studies on natural products have reported HRESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry) data for oblongine, showing fragmentation patterns that involve the cleavage between the C-1 and C-1a positions, a characteristic fragmentation for benzylisoquinoline alkaloids. nih.govresearchgate.net

Table 3: Reported HRESI-MS Fragmentation Data for (R)-Oblongine

| Precursor Ion [M]⁺ (m/z) | Product Ions (m/z) |

|---|---|

| 314 | 269, 254, 237, 175, 137, 107 |

Source: Adapted from Wang et al. (2013). researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) in Derivatization Studies

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. frontiersin.org For non-volatile compounds like alkaloids, derivatization is often required to increase their volatility. ucl.ac.uk Common derivatization methods include silylation or acylation. While GC-MS has been widely used for the analysis of isoquinoline alkaloids in various plant extracts, specific studies detailing the derivatization and subsequent GC-MS analysis of oblongine are not available. researchgate.netresearchgate.netdntb.gov.ua Such a study would provide characteristic retention times and mass spectra for the derivatized oblongine, aiding in its identification in complex mixtures.

Vibrational Spectroscopy Applications

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, rocking). The resulting spectrum provides a detailed fingerprint of the molecule's functional groups. For (+/-)-Oblongine Iodide, the IR spectrum is dominated by the vibrations of the complex organic oblongine cation.

Table 2: Expected Characteristic IR Absorption Bands for (+/-)-Oblongine Iodide Cation

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Reference |

| 3100–3000 | Medium | Aromatic C-H Stretch | libretexts.org |

| 3000–2850 | Strong | Aliphatic (e.g., -CH₃, -CH₂) C-H Stretch | pressbooks.pub |

| 1680–1640 | Medium | Aromatic C=C Ring Stretch | libretexts.org |

| 1470–1450 | Medium | Aliphatic C-H Bend (Scissoring) | libretexts.org |

| 1320–1210 | Strong | Aryl Ether C-O Stretch | libretexts.org |

| 1300–1150 | Medium | C-H Wag (-CH₂X) | orgchemboulder.com |

| 1194 | Intense | May indicate interaction between cation and anion. | rjpbcs.com |

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves inelastic scattering of monochromatic light, usually from a laser. The resulting energy shifts in the scattered light correspond to the vibrational modes of the molecule. This technique is particularly effective for analyzing non-polar bonds and symmetric vibrations, providing a distinct molecular fingerprint. db-thueringen.dewallonie.be

For (+/-)-Oblongine Iodide, the Raman spectrum would be rich in information about the carbon skeleton of the oblongine cation. Strong signals would be expected from the aromatic ring breathing modes of the isoquinoline structure. While the iodide ion itself is a monatomic anion and thus not Raman active, polyiodide species like I₃⁻ and I₅⁻, if present as impurities or degradation products, show very strong and characteristic Raman peaks at approximately 116 cm⁻¹ and 152 cm⁻¹, respectively. researchgate.netresearchgate.net The absence of these peaks can be used to confirm the purity of the iodide salt. Raman spectroscopy is non-destructive and requires minimal sample preparation, making it a valuable tool for the rapid identification and characterization of the compound. wallonie.be

Table 3: Representative Raman Shifts for Molecular Fingerprinting of (+/-)-Oblongine Iodide

| Raman Shift (cm⁻¹) | Intensity | Tentative Assignment in Oblongine Cation | Reference |

| 3100–3000 | Medium | Aromatic C-H Stretch | researchgate.net |

| 1650–1550 | Strong | Aromatic Ring C=C Stretching | researchgate.net |

| 1400–1200 | Strong | Aromatic Ring Breathing Modes | researchgate.net |

| 1050–950 | Strong | Ring Breathing Mode (e.g., Isoquinoline) | mdma.ch |

| < 200 | N/A | Lattice (Phonon) Modes | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Chiroptical Properties

UV-Vis spectroscopy and related chiroptical techniques probe the electronic transitions within a molecule, providing information on conjugated systems and stereochemistry.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to the promotion of electrons from a ground state to a higher energy excited state. msu.edu For organic molecules, the most significant absorptions arise from π→π* and n→π* transitions in chromophores. libretexts.org

The UV-Vis spectrum of (+/-)-Oblongine Iodide in a suitable solvent like ethanol (B145695) or hexane (B92381) would be characterized by absorptions from two main sources: the oblongine cation and the iodide anion. The oblongine cation, containing a conjugated isoquinoline aromatic system, is expected to exhibit strong π→π* transitions. libretexts.org The iodide ion (I⁻) itself has two characteristic strong absorption peaks in the UV region, typically around 193 nm and 226 nm. nih.gov If molecular iodine (I₂) is present as an impurity, it would show an absorption peak around 203 nm. nih.gov Furthermore, in the presence of both I⁻ and I₂, a triiodide ion (I₃⁻) can form, which has distinct and very strong absorption bands at approximately 288 nm and 350 nm. nih.gov The absence of these triiodide bands is a good indicator of sample purity.

Table 4: Expected UV-Vis Absorption Maxima (λmax) for (+/-)-Oblongine Iodide

| Analyte Component | Expected λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Transition Type | Reference |

| Oblongine Cation | ~200–220, ~250–280 | > 10,000 | π→π | libretexts.org |

| Iodide Anion (I⁻) | ~193, ~226 | ~14,200, ~13,400 | n→σ | nih.gov |

| Triiodide (I₃⁻) (Impurity) | ~288, ~350 | ~35,200, ~23,200 | π→π* | nih.gov |

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. daveadamslab.com It measures the differential absorption of left- and right-circularly polarized light. wikipedia.org While structurally identical, enantiomers interact differently with circularly polarized light, producing CD signals of equal magnitude but opposite sign.

The compound , (+/-)-Oblongine Iodide, is a racemate, meaning it is an equimolar mixture of the (+)- and (-)-enantiomers. As such, a solution of (+/-)-Oblongine Iodide is optically inactive and will not produce a CD signal (it is "CD-silent"). The CD signal from the (+)-enantiomer is perfectly cancelled by the equal and opposite signal from the (-)-enantiomer.

However, CD spectroscopy is the definitive technique for analyzing the individual enantiomers once they have been separated from the racemic mixture. The resulting CD spectrum for each pure enantiomer would show characteristic positive or negative peaks, known as Cotton effects, at the wavelengths corresponding to the electronic absorptions of the molecule's chromophores. The sign of the Cotton effect can be correlated with the absolute configuration (R or S) of the chiral centers in the molecule, a critical step in full stereochemical assignment. msu.edu

Table 5: Hypothetical Circular Dichroism Data for Separated Oblongine Iodide Enantiomers

| Enantiomer | Wavelength (nm) | Cotton Effect Sign | Molar Ellipticity [θ] (deg cm² dmol⁻¹) | Assignment Correlation | Reference |

| (+)-Oblongine Iodide | ~270 | Positive | +15,000 | Correlates to a specific absolute configuration (e.g., R) | wikipedia.orgmsu.edu |

| (-)-Oblongine Iodide | ~270 | Negative | -15,000 | Correlates to the opposite absolute configuration (e.g., S) | wikipedia.orgmsu.edu |

Mechanistic Investigations and Cellular Targeting in Preclinical Models

Neurotransmitter System Modulation by Oblongine (B106143) Iodide

The modulation of neurotransmitter systems is a critical area of investigation for neurologically active compounds. The following sections detail the potential mechanisms by which (+/-)-Oblongine Iodide may influence neuronal communication, based on established in vitro methodologies.

Direct receptor binding studies for (+/-)-Oblongine Iodide are not extensively documented in publicly available literature. However, the principles of in vitro receptor binding kinetics and affinity assessment are well-established and would be the primary method for characterizing the compound's interaction with specific neural receptors. nih.govibmc.msk.ru

These studies typically involve the use of radiolabeled ligands to quantify the binding of a compound to its target receptor, often expressed in cultured cells. nih.govnih.gov The key parameters derived from such experiments are the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d), which is a measure of binding affinity. frontiersin.org A lower K_d value signifies a higher binding affinity. Another important value, the inhibition constant (K_i), is determined through competition assays where the unlabeled compound competes with a known radioligand for receptor binding. nih.gov

Real-time cell-binding assays provide high-resolution data, allowing for a detailed understanding of the dynamic interactions between a ligand and its receptor in a physiologically relevant environment. researchgate.net For a compound like (+/-)-Oblongine Iodide, which contains iodine, isotopic labeling with an iodine radioisotope (e.g., ¹²⁵I) would be a standard method for conducting these binding analyses. nih.govnih.gov

Table 1: Illustrative Data from a Hypothetical Receptor Binding Assay for Compound X This table is a hypothetical representation of data that would be generated from in vitro binding studies.

| Receptor Target | Binding Constant | Value | Units |

|---|---|---|---|

| Serotonin (B10506) 5-HT2A | K_d | 15.2 | nM |

| Dopamine (B1211576) D2 | K_d | 89.4 | nM |

| Serotonin 5-HT2A | K_i | 12.5 | nM |

| Dopamine D2 | K_i | 75.1 | nM |

| Serotonin 5-HT2A | k_on | 2.1 x 10⁵ | M⁻¹s⁻¹ |

| Serotonin 5-HT2A | k_off | 3.2 x 10⁻³ | s⁻¹ |

The release of neurotransmitters from presynaptic terminals is a fundamental step in synaptic communication and is subject to modulation by various substances. d-nb.infonih.gov In vitro platforms, such as those using brain tissue slices or cultured neurons, are employed to study the mechanisms of neurotransmitter release. nih.govnc3rs.org.uk These systems allow for the precise control of the cellular environment and the direct measurement of released neurotransmitters like dopamine or serotonin in response to specific stimuli. nih.govmdpi.com

Modulation can occur through several mechanisms, including interaction with presynaptic auto- and heteroreceptors, which can either facilitate or inhibit transmitter release. d-nb.info For example, studies on other compounds have shown that in vitro treatment can alter the uptake and release of dopamine from striatal slices. nih.gov A compound could potentially influence the synaptic machinery directly, affecting the docking and fusion of synaptic vesicles with the presynaptic membrane, a process critically dependent on calcium influx and the SNARE protein complex. nih.gov While specific data on (+/-)-Oblongine Iodide is unavailable, its effects would be investigated by measuring its impact on basal and stimulated neurotransmitter release in such in vitro models. nc3rs.org.uk

Synaptic efficiency, often studied in the context of synaptic plasticity, refers to the ability of a synapse to strengthen or weaken over time. Long-term potentiation (LTP) is a primary model for studying the enhancement of synaptic efficiency. nih.gov In vitro studies using hippocampal slices have been instrumental in this field. nih.gov These experiments reveal that repetitive, high-frequency stimulation of afferent fibers can lead to a persistent enhancement of synaptic strength. nih.gov

Research has shown that this plasticity can arise not only from changes at existing synapses but also from the functional activation of previously "latent" synaptic pathways. nih.gov Furthermore, the probability of neurotransmitter release at a synapse is a key variable. Under certain conditions, an increase in synaptic transmission failures, governed by synaptic dynamics, can paradoxically increase the efficiency of information transmission per vesicle released. nih.gov The potential for (+/-)-Oblongine Iodide to enhance synaptic efficiency would be explored by examining its influence on LTP induction and maintenance in hippocampal slice preparations and its effects on the probability of presynaptic vesicle release.

Iodide-Specific Biological Roles in Preclinical Contexts

Extensive literature searches did not yield specific data on the compound (+/-)-Oblongine Iodide in the context of its interaction with the Sodium Iodide Symporter (NIS), its direct antioxidant properties, or its specific modulation of apoptosis pathways. The following sections provide a summary of the well-established biological roles of iodide and the function of the Sodium Iodide Symporter in relevant preclinical models. This information is intended to provide a foundational understanding of how the iodide component of a compound like (+/-)-Oblongine Iodide might be expected to behave in biological systems, but it is not based on direct studies of (+/-)-Oblongine Iodide itself.

Sodium Iodide Symporter (NIS) Interactions in Engineered Cell Lines

The Sodium Iodide Symporter (NIS) is a key plasma membrane protein responsible for the active transport of iodide ions into cells. imanislife.combiorxiv.org This process is fundamental for the biosynthesis of thyroid hormones in the thyroid gland. biorxiv.org In preclinical research, NIS is extensively used as a reporter gene in engineered cell lines to track cells non-invasively in vivo. imanislife.com By engineering cells to express NIS, they can accumulate radioisotopes of iodine, allowing for imaging techniques like SPECT or PET scans to monitor cell location and viability. imanislife.com

The function of NIS is dependent on its proper localization to the plasma membrane. nih.gov Its activity is driven by the sodium gradient maintained by the Na+/K+-ATPase. semanticscholar.org In various cancer models, particularly thyroid cancer, the expression and function of NIS are crucial for the efficacy of radioiodine therapy. nih.gov However, many cancer cells show reduced NIS activity due to its retention within the cell rather than at the plasma membrane. nih.gov

Research on engineered cell lines often focuses on understanding the mechanisms that regulate NIS trafficking and identifying molecules that can enhance its presence at the cell surface to improve radioiodine uptake. nih.govbiorxiv.org For instance, studies have explored the interaction of NIS with other proteins, such as PTTG1-binding factor (PBF) and the AP2 adaptor complex, which are involved in its subcellular localization. nih.govbiorxiv.org

Table 1: Key Characteristics of the Sodium Iodide Symporter (NIS)

| Feature | Description | References |

| Function | Mediates active transport of iodide into cells. | imanislife.combiorxiv.org |

| Mechanism | Cotransports two sodium ions with one iodide ion. | biorxiv.orgsemanticscholar.org |

| Energy Source | Driven by the electrochemical sodium gradient. | semanticscholar.org |

| Primary Location | Basolateral membrane of thyroid follicular cells. | semanticscholar.org |

| Clinical Relevance | Essential for radioiodine therapy in thyroid cancer. | nih.gov |

| Research Use | Reporter gene for in vivo imaging of engineered cells. | imanislife.com |

Role of Iodide as an Antioxidant in Cellular Systems (In Vitro)

Iodide (I⁻) has been shown to possess significant antioxidant properties in various in vitro cellular systems. scirp.orgresearchgate.net It can act as an electron donor, thereby neutralizing reactive oxygen species (ROS) like hydroxyl radicals (OH•) and peroxides. scirp.orgzrtlab.com This protective effect has been observed in studies showing decreased depolymerization of hyaluronic acid and an increased total antioxidant status in human serum upon iodide exposure. scirp.org

In vitro studies have demonstrated that iodide can enhance the activity of antioxidant enzymes. researchgate.net For instance, research on human serum has shown that iodide can increase peroxidase activity. scirp.org The antioxidant capacity of iodide is concentration-dependent, with studies showing a significant effect at micromolar concentrations. scirp.orgiodineresearch.comnih.gov

The mechanism of iodide's antioxidant action can be direct, by scavenging free radicals, or indirect, by being incorporated into molecules that then exert antioxidant effects. nih.gov Molecular iodine (I₂) has also been shown to have potent antioxidant capabilities, in some cases exceeding that of ascorbic acid in in vitro assays. nih.gov

Table 2: In Vitro Antioxidant Effects of Iodide

| Experimental System | Finding | Reference |

| Human Serum | Increased total antioxidant status. | scirp.orgiodineresearch.com |

| Hyaluronic Acid Depolymerization Assay | Iodide inhibited free radical-induced depolymerization. | scirp.org |

| Ferric Reducing/Antioxidant Power (FRAP) Assay | Molecular iodine showed greater antioxidant action than ascorbic acid and potassium iodide. | nih.gov |

| Rabbit Eye Model | Iodide demonstrated an antioxidant effect. | nih.gov |

Preclinical Research Applications and Model Systems

In Vivo Animal Model Development and Application

Xenograft and Syngeneic Models for Specific Biological Investigations

The evaluation of novel therapeutic compounds in oncology heavily relies on in vivo animal models that can accurately reflect human disease. Xenograft and syngeneic models are two of the most powerful tools for these investigations, each offering unique advantages. pharmalegacy.commedcraveonline.com

Xenograft models involve the implantation of human tumor cells or tissues into immunodeficient mice. pharmalegacy.comnih.gov This approach is critical for studying the direct effect of a compound on human cancer cells in a living system. However, the lack of a functional immune system in these models prevents the assessment of any immunomodulatory effects of the therapeutic agent. whiterose.ac.uk

Syngeneic models , conversely, utilize tumor cells derived from a specific inbred mouse strain that are then implanted into a mouse of the same strain, which possesses a fully competent immune system. pharmalegacy.comnih.gov This makes syngeneic models indispensable for the field of immuno-oncology, as they allow researchers to study the complex interactions between the compound, the tumor, and the host immune response. whiterose.ac.uk The selection of an appropriate syngeneic model is crucial, as the immune infiltrate and response to therapies can vary significantly between different models. nih.gov

While these models are standard in preclinical drug development, specific studies detailing the use of either xenograft or syngeneic models to investigate the biological effects of (+/-)-Oblongine Iodide have not been documented in available research.

Advanced Imaging Techniques in Preclinical Assessment

Non-invasive imaging techniques are essential for longitudinally studying the behavior of compounds in vivo, providing critical data on their distribution, target engagement, and effects on cellular processes.

SPECT-CT Imaging for Compound Biodistribution and Metabolism (with Radiolabelled Iodide)

Single-Photon Emission Computed Tomography (SPECT) combined with Computed Tomography (CT) is a powerful dual-modality imaging technique. It provides fused images that overlay functional data from SPECT with anatomical details from CT, allowing for the precise localization of radiolabeled molecules within the body. nih.govmdpi.com

For an iodide-containing compound such as (+/-)-Oblongine Iodide, SPECT/CT imaging using a radioactive isotope of iodine (like 123I, 124I, or 131I) would be the standard method to assess its biodistribution and metabolism. nih.gov This technique allows for the quantitative tracking of the compound's accumulation in various organs and tumors over time. researchgate.net The expression of the sodium-iodide symporter (NIS) in tissues is a key factor influencing the uptake of radioiodine. nih.gov While SPECT/CT is widely used for tracking various radioiodinated molecules, including antibodies, its specific application to determine the biodistribution of (+/-)-Oblongine Iodide has not been reported. nih.gov

Fluorescent Protein Reporters in Cell Tracking (NIS-Fusion)

To monitor the fate of cells in vivo, reporter gene imaging is a frequently used strategy. The sodium-iodide symporter (NIS) has emerged as an effective reporter gene for both nuclear (SPECT/PET) and optical imaging. nih.govimanislife.com By engineering cells to express a fusion protein combining NIS with a fluorescent reporter (e.g., Green Fluorescent Protein, tdTomato, mCherry), researchers can track cell location and viability using multiple imaging modalities. nih.govresearchgate.net

This dual-reporter system enables fluorescence imaging for high-resolution microscopy of cells in vitro and in vivo, while the NIS component allows for deep-tissue, whole-body imaging of cellular biodistribution via SPECT or PET after administration of a radioisotope like 124I or 99mTc-pertechnetate. imanislife.comnih.gov Such NIS-fusion reporters have been successfully used to track cancer cell proliferation in xenograft models and monitor the trafficking of immune cells. nih.govnih.gov There is currently no available research demonstrating the use of NIS-fusion protein reporters to track cells in studies involving (+/-)-Oblongine Iodide.

Comparative Studies with Related Alkaloids and Iodide-Containing Compounds

To understand the unique properties of (+/-)-Oblongine Iodide, comparative studies with structurally related alkaloids and other iodide-containing compounds are essential. Alkaloids are a diverse group of naturally occurring chemical compounds that exhibit a wide range of biological activities. nih.gov

Modern analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), are powerful tools for the comparative analysis of alkaloid profiles from different sources. mdpi.comnih.gov These methods can differentiate and identify numerous alkaloids within a sample, revealing variations in chemical composition that may correlate with different biological effects. mdpi.complos.org

A comparative analysis would situate the activity of (+/-)-Oblongine Iodide in the context of other known alkaloids, potentially identifying key structural motifs responsible for its biological function. However, specific comparative studies profiling (+/-)-Oblongine Iodide against other alkaloids or iodide-containing metabolites are not present in the current scientific literature.

Future Directions and Emerging Research Avenues

Development of Novel Oblongine (B106143) Iodide Analogs with Enhanced Biological Activity

A crucial step in the evolution of a natural product lead compound is the synthesis and evaluation of structural analogs. This process, central to medicinal chemistry, aims to identify the key structural features responsible for biological activity—the pharmacophore—and to optimize the molecule's properties. For (+/-)-Oblongine Iodide, a systematic analog development program would be essential to improve potency, selectivity, and pharmacokinetic characteristics.

Research into other alkaloids has demonstrated the success of this approach. For instance, the synthesis of numerous analogs of piperlongumine (B1678438) and lobeline (B1674988) allowed researchers to establish definitive structure-activity relationships (SAR), identifying modifications that enhanced potency while minimizing undesirable effects. nih.govnih.gov

A future research program for Oblongine Iodide could involve targeted modifications at several key positions on its benzylisoquinoline scaffold. The objectives would be to probe how these changes affect the compound's interaction with its biological targets.

By synthesizing and testing a library of such analogs, researchers could build a comprehensive SAR profile for (+/-)-Oblongine Iodide, guiding the design of next-generation compounds with superior biological activity.

Exploration of Enantiopure Oblongine Isomers and Their Distinct Biological Profiles

The designation "(+/-)" indicates that Oblongine Iodide is typically studied as a racemic mixture, composed of an equal amount of two non-superimposable mirror-image isomers, or enantiomers: (+)-Oblongine Iodide and (-)-Oblongine Iodide. A critical and often overlooked aspect of pharmacology is that enantiomers can have dramatically different biological activities. nih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and often interact preferentially with one enantiomer over the other.

Studies on other chiral compounds have consistently shown the pivotal role of stereochemistry. For example, research on isomers of 3-Br-acivicin revealed that only specific stereoisomers displayed significant antiplasmodial activity, suggesting that cellular uptake and target binding are highly stereoselective processes. nih.govmalariaworld.orgmdpi.com

Therefore, a vital future direction is the chiral separation of (+/-)-Oblongine Iodide to isolate the pure (+) and (-) enantiomers. Subsequent biological evaluation of each isomer would be necessary to determine their individual contributions to the observed activity of the racemic mixture. It is plausible that one enantiomer is significantly more potent, while the other might be inactive or even contribute to off-target effects. Identifying the "eutomer"—the more active enantiomer—would allow for development of a more specific and potentially safer therapeutic agent.

Table 2: Hypothetical Comparison of Enantiopure Oblongine Isomers

| Property | (+)-Oblongine Iodide | (-)-Oblongine Iodide | Research Goal |

|---|---|---|---|

| Target Affinity | Potentially High | Potentially Low | To identify the enantiomer with the highest affinity for the primary biological target. |

| Cellular Potency | Potentially High | Potentially Low | To determine which isomer is responsible for the desired cellular effect. |

| Metabolic Stability | To be determined | To be determined | To assess if the enantiomers are metabolized differently by the body. |

| Off-Target Activity | To be determined | To be determined | To identify if one enantiomer has a cleaner off-target profile, leading to fewer side effects. |

Integration of Computational Chemistry and Machine Learning in Oblongine Research

Modern drug discovery heavily relies on computational methods to accelerate research and reduce costs. nih.gov The integration of computational chemistry and machine learning (ML) offers a powerful toolkit to predict molecular properties, model biological interactions, and guide the synthesis of new compounds.

For Oblongine Iodide, these in silico techniques could be applied in several ways:

Molecular Docking: This technique could predict how Oblongine and its analogs bind to the three-dimensional structures of potential protein targets. Such studies can help prioritize which analogs to synthesize and provide insights into the specific molecular interactions driving the biological effect. nih.gov

Quantum Mechanics (QM) and Density Functional Theory (DFT): These methods can calculate the electronic properties of Oblongine, such as its charge distribution and reactivity, providing a deeper understanding of its chemical behavior and interaction potential. nih.gov

Machine Learning (ML) Models: By training ML algorithms on data from synthesized Oblongine analogs and their measured biological activities, it would be possible to develop predictive models. These models could then rapidly screen virtual libraries of thousands of potential new analogs to identify those with the highest predicted potency, saving significant time and resources in the lab.

This computational approach would transform the research process from one of trial-and-error to a more rational, data-driven design cycle, significantly accelerating the discovery of optimized Oblongine-based compounds.

Application of Advanced "Omics" Technologies (e.g., Proteomics, Metabolomics)

To fully understand the biological impact of a compound, it is essential to look beyond a single target and examine its effects on the entire biological system. Advanced "omics" technologies, such as proteomics and metabolomics, provide a global snapshot of the changes occurring within a cell or organism upon treatment with a compound like Oblongine Iodide.

Proteomics: This is the large-scale study of proteins. nih.govyoutube.com By using mass spectrometry-based techniques, researchers can compare the proteome of cells treated with Oblongine Iodide to untreated cells. nih.govmdpi.com This can reveal which proteins and signaling pathways are affected by the compound, helping to elucidate its mechanism of action and identify potential biomarkers of its activity.

An integrated "multi-omics" approach, combining proteomics and metabolomics, would provide a comprehensive and unbiased view of the cellular response to Oblongine Iodide, moving beyond a single-target hypothesis to a systems-level understanding of its function.

Novel Preclinical Model Systems for Complex Biological Processes

The ultimate goal of studying a compound like Oblongine Iodide is to understand its potential effects in a complex biological system. While initial studies may use simple cell cultures, progressing toward more sophisticated preclinical models is essential for evaluating efficacy and understanding its action in a more physiologically relevant context.

The choice of model system depends heavily on the specific biological activity of Oblongine Iodide. For instance, research on other Aspidosperma alkaloids with anti-neuroinflammatory properties has utilized in vitro microglial cell models and in vivo zebrafish larvae models to study neuroinflammation. nih.gov Similarly, if Oblongine Iodide demonstrates activity against a particular disease, future research should focus on employing the most relevant models.

Potential advanced preclinical models for Oblongine research could include:

3D Organoids: These are miniature, self-organized three-dimensional tissue cultures derived from stem cells. Organoids that mimic human organs (e.g., brain, liver, gut) could provide a more accurate prediction of Oblongine's effects on human tissues compared to traditional 2D cell cultures.

Patient-Derived Xenografts (PDX): If Oblongine shows anti-cancer potential, PDX models, where tumor tissue from a human patient is implanted into an immunodeficient mouse, could be used to test its efficacy on real human tumors.

Genetically Engineered Mouse Models (GEMMs): These models are engineered to carry specific genetic mutations that cause them to develop a particular disease, providing a powerful platform to test the therapeutic efficacy of Oblongine in a disease-relevant context.

The adoption of these advanced models would be a critical step in translating basic research findings on (+/-)-Oblongine Iodide into a deeper understanding of its potential therapeutic applications.

Q & A

Q. What are the established methods for synthesizing (±)-Oblongine Iodide, and how can purity be validated?

(±)-Oblongine Iodide synthesis typically involves quaternization of the parent alkaloid oblongine with methyl iodide, followed by iodide salt formation. Critical steps include controlling reaction temperature (40–60°C) and solvent polarity to minimize racemization. Post-synthesis, purity is validated via:

- HPLC-MS : To confirm molecular weight and assess enantiomeric excess (e.g., Chiralcel OD-H column, isocratic elution).

- ¹H/¹³C NMR : For structural confirmation (e.g., characteristic shifts for the quaternary ammonium group at δ ~3.5–4.0 ppm).

- Elemental Analysis : To verify iodide content (theoretical ~27.3% iodine by mass) .

Q. How is (±)-Oblongine Iodide isolated from natural sources, and what are the key challenges?

Isolation from Tiliacora funifera involves ethanol extraction, acid-base partitioning, and column chromatography (silica gel or Sephadex LH-20). Key challenges include:

- Co-elution with structurally similar alkaloids (e.g., funiferine dimethiodide), requiring gradient elution (CHCl₃:MeOH 9:1 to 7:3).

- Low natural abundance , necessitating large biomass (yield: ~0.02% w/w).

- Stability : Light-sensitive iodide salts require amber glassware and inert atmospheres during isolation .

Q. What analytical techniques are recommended for characterizing (±)-Oblongine Iodide’s physicochemical properties?

- Thermogravimetric Analysis (TGA) : To determine decomposition temperature (typically >200°C).

- Solubility Profiling : Use polar solvents (e.g., water, DMSO) with nephelometric titration for quantification.

- Circular Dichroism (CD) : For chiral verification (racemic mixtures show no optical activity). Data should be tabulated (e.g., Table 1) to compare experimental vs. theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of (±)-Oblongine Iodide?

Discrepancies in bioactivity data (e.g., antimicrobial IC₅₀ ranging from 5–50 µM) may arise from:

- Variability in enantiomeric ratios : Chiral HPLC can quantify (±) vs. isolated enantiomers.

- Assay conditions : Standardize cell lines (e.g., ATCC-certified HepG2) and solvent controls (DMSO ≤0.1% v/v).

- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to validate dose-response trends. Replicate studies with independent batches and publish raw data in supplementary materials .

Q. What experimental designs are optimal for studying (±)-Oblongine Iodide’s mechanism of action in neurological models?

- In vitro : Primary cortical neurons treated with 1–100 µM (±)-Oblongine Iodide; measure calcium flux (Fluo-4 AM) and synaptic density (immunocytochemistry for PSD-95).

- In vivo : Rodent models (e.g., Morris water maze) with intraperitoneal administration (1–10 mg/kg).

- Controls : Include iodide salts (e.g., KI) to isolate Oblongine-specific effects. Data should be analyzed using mixed-effects models to account for inter-subject variability .

Q. How can chiral resolution of (±)-Oblongine Iodide be achieved, and what are the pharmacological implications?

- Chiral Stationary Phases (CSPs) : Use amylose tris(3,5-dimethylphenylcarbamate) columns (e.g., Daicel Chiralpak IA) with hexane:isopropanol:diethylamine (80:20:0.1).

- Pharmacokinetics : Test enantiomers in parallel for receptor binding (e.g., α7-nAChR) and metabolic stability (microsomal assays).

- Toxicity Screening : Enantiomer-specific LD₅₀ in zebrafish models. Publish enantiomeric excess (ee%) and chromatograms in supplementary files .

Data Presentation Guidelines

- Tables : Include comparative data (e.g., Table 1: Synthetic yields under varying conditions).

- Supplementary Materials : Provide NMR spectra, HPLC chromatograms, and raw statistical outputs (e.g., ANOVA tables) .

- Ethical Reporting : Disclose batch variability and negative results to avoid publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.